Diethyl carbonate

Catalog No.
S606403
CAS No.
105-58-8
M.F
C5H10O3
(C2H5O)2CO
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl carbonate

CAS Number

105-58-8

Product Name

Diethyl carbonate

IUPAC Name

diethyl carbonate

Molecular Formula

C5H10O3
(C2H5O)2CO
C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3

InChI Key

OIFBSDVPJOWBCH-UHFFFAOYSA-N

SMILES

CCOC(=O)OCC

solubility

Insoluble (NTP, 1992)
0.16 M
Soluble in ehtyl ether, ethanol, and chloroform
Miscible with ketones, esters, aromatic hydrocarbons, some aliphatic solvents
In water, 1.88X10+4 mg/l @ 20 °C
Solubility in water: none

Synonyms

DEC; Diatol; Diatol (Carbonate); Diethyl Carbonate; Diethyl Ester Carbonic Acid; Ethyl Carbonate; Ethyl Carbonate ((EtO)2CO); Eufin; H-DEC; NSC 8849;

Canonical SMILES

CCOC(=O)OCC

The exact mass of the compound Diethyl carbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)0.16 msoluble in ehtyl ether, ethanol, and chloroformmiscible with ketones, esters, aromatic hydrocarbons, some aliphatic solventsin water, 1.88x10+4 mg/l @ 20 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8849. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formic Acid Esters - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl carbonate (DEC, CAS: 105-58-8) is a low-viscosity, linear aliphatic carbonate widely procured as a co-solvent in lithium-ion battery (LIB) electrolytes and as an ethylating/carbonylating agent in chemical synthesis. Unlike high-dielectric cyclic carbonates such as ethylene carbonate (EC), DEC is a liquid at room temperature with a low viscosity of approximately 0.75 cP, making it essential for enhancing ionic mobility and low-temperature performance in electrolyte blends [1]. In chemical manufacturing, DEC is valued as a non-toxic, phosgene-free precursor for the synthesis of polycarbonates, pharmaceuticals, and fine chemicals, offering a safer and more environmentally benign profile compared to traditional halogenated reagents [2].

While linear carbonates like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) are often considered interchangeable with DEC in broad literature, generic substitution in procurement fails due to distinct thermal and safety profiles. DMC has a higher melting point (2-4 °C) and lower boiling point (90 °C) than DEC, which restricts its utility in extreme low-temperature and high-temperature battery operations . Furthermore, DEC possesses a significantly higher flash point (33 °C) compared to highly flammable DMC, which fundamentally alters facility storage requirements, transportation logistics, and handling safety in industrial-scale chemical synthesis and formulation[1]. Substituting DEC with DMC or cyclic carbonates compromises either the operational temperature window, the viscosity-lowering effect, or the safety compliance of the manufacturing process.

Thermal Stability and Liquid Range for Extreme Environments

Diethyl carbonate (DEC) exhibits a significantly broader liquid range compared to dimethyl carbonate (DMC). DEC has a melting point of -43 °C and a boiling point of 126 °C, whereas DMC freezes at 2-4 °C and boils at 90 °C [1].

Evidence DimensionMelting and Boiling Points
Target Compound DataDEC: Melting point -43 °C, Boiling point 126 °C
Comparator Or BaselineDMC: Melting point 2-4 °C, Boiling point 90 °C
Quantified DifferenceDEC offers a ~45 °C lower melting point and a 36 °C higher boiling point than DMC.
ConditionsStandard atmospheric pressure (101.3 kPa)

A significantly wider liquid window prevents freezing in low-temperature battery applications and reduces volatility and evaporation loss during high-temperature processing.

Flash Point and Industrial Storage Safety

In terms of process safety and storage, DEC provides a substantially higher closed-cup flash point of 33 °C compared to DMC, which is classified as highly flammable with a significantly lower flash point[1].

Evidence DimensionFlash Point
Target Compound DataDEC: 33 °C
Comparator Or BaselineDMC: Highly flammable (typically ~17 °C)
Quantified DifferenceDEC provides a substantially higher flash point, moving it out of the most restrictive flammability classes.
ConditionsStandard flammability testing

DEC's higher flash point simplifies regulatory compliance, storage requirements, and transportation logistics compared to the highly flammable DMC.

Viscosity Reduction in Electrolyte Blends

DEC is highly effective at reducing the viscosity of electrolyte formulations. It has a dynamic viscosity of approximately 0.75 cP at 25 °C, which is significantly lower than cyclic carbonates like ethylene carbonate (EC), which is solid at room temperature and has a much higher viscosity when melted [1].

Evidence DimensionDynamic Viscosity
Target Compound DataDEC: ~0.75 cP at 25 °C
Comparator Or BaselineEthylene Carbonate (EC): Solid at RT, high viscosity when liquid
Quantified DifferenceDEC provides a massive reduction in bulk viscosity compared to cyclic carbonates.
ConditionsPure solvent viscosity at standard operating temperatures

DEC acts as a critical viscosity-lowering co-solvent when blended with high-dielectric cyclic carbonates, ensuring sufficient ionic mobility in battery operations.

Reagent Safety in Carbonylation and Alkylation

As a carbonylating and ethylating agent, DEC serves as a non-toxic liquid alternative to phosgene. While phosgene is a highly toxic gas that generates corrosive hydrogen chloride as a byproduct, DEC reactions yield benign byproducts such as ethanol [1].

Evidence DimensionToxicity and Byproducts
Target Compound DataDEC: Non-toxic liquid, benign byproducts (ethanol)
Comparator Or BaselinePhosgene: Highly toxic gas, corrosive byproducts (HCl)
Quantified DifferenceDEC eliminates the need for toxic gas handling and corrosive acid neutralization.
ConditionsIndustrial synthesis of polycarbonates and fine chemicals

Using DEC as a drop-in replacement for phosgene drastically reduces facility safety costs and corrosive wear on reactors.

Low-Temperature Lithium-Ion Battery Electrolytes

Due to its exceptionally low melting point (-43 °C) and low viscosity (0.75 cP), DEC is an optimal co-solvent for LIB electrolytes designed for cold-weather applications. It effectively lowers the freezing point and bulk viscosity of cyclic carbonate blends, maintaining necessary ionic conductivity where DMC-based electrolytes would risk freezing or severe performance degradation[1].

High-Temperature Processing and High-Voltage Cells

With a boiling point of 126 °C, DEC is heavily favored over DMC (BP 90 °C) in high-temperature battery operations and chemical processing. Its lower volatility reduces gas generation and pressure buildup inside sealed battery cells or chemical reactors, improving long-term stability and safety at elevated temperatures .

Phosgene-Free Polycarbonate and Pharmaceutical Synthesis

DEC is utilized as a safe, liquid ethylating and carbonylating agent in the production of polycarbonates, urethanes, and pharmaceutical intermediates. Its use eliminates the severe safety hazards and corrosive byproducts associated with phosgene gas, streamlining regulatory compliance and reducing the need for specialized, corrosion-resistant infrastructure[2].

Physical Description

Diethyl carbonate appears as a colorless liquid with a mild pleasant odor. It is slightly less dense than water and insoluble in water. Hence floats on water. Flash point 77°F. Vapors are heavier than air. When heated to high temperatures it may emit acrid smoke. Used as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

1.2

Boiling Point

259 °F at 760 mm Hg (NTP, 1992)
126.0 °C
126 °C

Flash Point

77 °F (NTP, 1992)
25 °C (CLOSED CUP)
25 °C c.c.

Vapor Density

4.07 (NTP, 1992) (Relative to Air)
4.07 (Air= 1)
Relative vapor density (air = 1): 4.07

Density

0.975 at 68 °F (USCG, 1999)
0.9752 @ 20 °C/4 °C
Relative density (water = 1): 0.98

LogP

1.21 (LogP)
log Kow= 1.21

Odor

Pleasant ethereal odor
Mild odo

Melting Point

-45 °F (NTP, 1992)
-43.0 °C
-43 °C

UNII

3UA92692HG

GHS Hazard Statements

Aggregated GHS information provided by 410 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 410 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 409 of 410 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (12.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mm Hg at 74.8 °F (NTP, 1992)
10.80 mmHg
10.8 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 1.1

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

105-58-8

Wikipedia

Ethyl carbonate

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

REACTION OF PHOSGENE AND ETHYL ALCOHOL TO PRODUCE ETHYL CHLOROCARBONATE FOLLOWED BY REACTION WITH ANHYDROUS ETHYLALCOHOL AT ELEVATED TEMPERATURES
Prepn: Palomaa et al, Ber 72, 313 (1939). Mfr: Mador, Blackham, US patent 3,114,762 (1963 to Natl Distillers and Chem).
Steps in its mfr are: (a) reacting chlorine and carbon monoxide to produce (COCl2); (b) reacting phosgene with ethyl alc to make ethyl chlorocarbonate (ClCO2C2H5); (c) reacting ethyl chlorocarbonate with anhyd ethyl alc to produce diethyl carbonate.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Carbonic acid, diethyl ester: ACTIVE

Analytic Laboratory Methods

AOAC Method 975.27. Diethylcarbonate in food.
AOAC Method 972.14. Diethylcarbonate in Wines. Gas chromatographic method.
DIETHYLCARBONATE WAS DETERMINED BY A GLC-MASS SPECTROGRAPHIC (FRAGMENTOGRAPHIC) METHOD.

Stability Shelf Life

STABLE

Dates

Last modified: 08-15-2023

FTIR spectroscopic studies of lithium tetrafluoroborate in propylene carbonate+diethyl carbonate mixtures

Binbin Zhang, Yuan Zhou, Xiang Li, Xiufeng Ren, Hongen Nian, Yue Shen, Qiang Yun
PMID: 24295777   DOI: 10.1016/j.saa.2013.11.054

Abstract

FTIR (Fourier transformed infrared) spectra have been collected and analyzed for solutions of lithium tetrafluoroborate in propylene carbonate (PC), diethyl carbonate (DEC), and PC+DEC mixtures. It has been shown that the carbonyl stretch bands of PC and DEC, the ring of PC and the ether oxygen stretch bands of DEC are all very sensitive to the interaction between Li(+) and the solvent molecules. New shoulders appear and the original bands split with the addition of LiBF4, indicating that a strong interaction between Li(+) and molecules of PC and DEC exists through the oxygen group of C=O and ring of PC and both C=O oxygen and ether oxygen atoms of DEC. In addition, no preferential solvation of Li(+) in LiBF4/PC+DEC solutions was detected.


A Lithium-Ion Battery with Enhanced Safety Prepared using an Environmentally Friendly Process

Franziska Mueller, Nicholas Loeffler, Guk-Tae Kim, Thomas Diemant, R Jürgen Behm, Stefano Passerini
PMID: 27159254   DOI: 10.1002/cssc.201600296

Abstract

A new lithium-ion battery chemistry is presented based on a conversion-alloying anode material, a carbon-coated Fe-doped ZnO (TMO-C), and a LiNi1/3 Mn1/3 Co1/3 O2 (NMC) cathode. Both electrodes were fabricated using an environmentally friendly cellulose-based binding agent. The performance of the new lithium-ion battery was evaluated with a conventional, carbonate-based electrolyte (ethylene carbonate:diethyl carbonate-1 m lithium hexafluorophosphate, EC:DEC 1 m LiPF6 ) and an ionic liquid (IL)-based electrolyte (N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide-0.2 m lithium bis(trifluoromethanesulfonyl)imide, Pyr14 TFSI 0.2 m LiTFSI), respectively. Galvanostatic charge/discharge tests revealed a reduced rate capability of the TMO-C/Pyr14 TFSI 0.2 m LiTFSI/NMC full-cell compared to the organic electrolyte, but the coulombic efficiency was significantly enhanced. Moreover, the IL-based electrolyte substantially improves the safety of the system due to a higher thermal stability of the formed anodic solid electrolyte interphase and the IL electrolyte itself. While the carbonate-based electrolyte shows sudden degradation reactions, the IL exhibits a slowly increasing heat flow, which does not constitute a serious safety risk.


A novel synthesis of ethyl carbonate derivatives of β-cyclodextrin

Dechao Huang, Yimin Zhang, Huiying Zhang
PMID: 23454140   DOI: 10.1016/j.carres.2013.01.022

Abstract

The carbonate ester derivatives of β-cyclodextrin play a very important role in several fields, such as catalytic reaction and enantiomer separation. In this work, a novel synthesis process of the β-cyclodextrin carbonate ester has been investigated through the reaction between β-cyclodextrin and diethyl carbonate with anhydrous potassium carbonate as catalyst. The compounds were separated by semi-preparative chromatography and characterized by FT-IR, MS, (1)H NMR, and (13)C NMR spectroscopy. The position of the substituent was confirmed by (13)C NMR and this conclusion coincides with the analyses of MS and (1)H NMR in the main. The yield of the mono-6-O-ethoxycarbonyl β-CD is 65.8%.


Comparative analysis of antibacterial properties and chemical composition of Glycyrrhiza glabra L. from Astrakhan region (Russia) and Calabria region (Italy)

O V Astaf'eva, L T Sukhenko
PMID: 24824709   DOI: 10.1007/s10517-014-2462-8

Abstract

We compared antibacterial activity of various extracts of two licorice subspecies against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Diethyl carbonate extracts of Glycyrrhiza glabra root from Astrakhan region (Russia) exhibited maximum activity against the test microbial strains; activity of Astrakhan licorice was superior among 50% ethanol extracts from Astrakhan (Russia) and Calabria (Italy). Antibacterial activity is directly proportional to the content of glycyrrhizin and 18β-glycyrrhetinic acid in the extracts. According to preliminary data, the content of these chemical components in Glycyrrhiza glabra root from Astrakhan region is higher than in licorice growing in Italy, which is presumably related to climate and geographic characteristics of Astrakhan region.


Picosecond pulse radiolysis of the liquid diethyl carbonate

Fayçal Torche, Abdel Karim El Omar, Philippe Babilotte, Sébastien Sorgues, Uli Schmidhammer, Jean-Louis Marignier, Mehran Mostafavi, Jacqueline Belloni
PMID: 24070331   DOI: 10.1021/jp406856u

Abstract

The diethyl carbonate, DEC, is an ester that is used as a solvent in Li-ion batteries, but its behavior under ionizing radiation was unknown. The transient optical absorption spectra, the decay kinetics, and the influence of various scavengers have been studied by using the picosecond laser-triggered electron accelerator ELYSE. In neat DEC, the intense near-IR (NIR) absorption spectrum is assigned to the solvated electron. It is overlapped in the visible range by another transient but longer-lived and less intense band that is assigned to the oxidized radical DEC(-H). The solvated electron molar absorption coefficients and radiolytic yield evolution from 25 ps, the geminate recombination kinetics, and the rate constants of electron transfer reactions to scavengers are determined. The radiolytic mechanism, indicating a certain radioresistance of DEC, is compared with that for other solvents.


Integrative and intermediate self-assembly of multi-walled hybrid nanotubes for catanionic biomimetics

Fenglin Liu, Wenpei Kang, Chenhao Zhao, Yunlan Su, Dujin Wang, Qiang Shen
PMID: 22022703   DOI: 10.1039/c1cc14557f

Abstract

Hollow cylindrical multi-walled hybrid nanotubes go through dynamic growth and subsequent disappearance during the biomimetic fabrication of hexagonal calcite platelets, simulating the in vivo purpose-driven self-assembly of tubular plasma-membrane calcium-ion channels for biomaterials to adapt, respond and repair.


[Improvement and decline of an abdominal tumor after urethane treatment]

HEILMEYER
PMID: 20343377   DOI:

Abstract




Enzymatic synthesis of fatty acid ethyl esters by utilizing camellia oil soapstocks and diethyl carbonate

Yingying Wang, Xuejun Cao
PMID: 21958524   DOI: 10.1016/j.biortech.2011.09.004

Abstract

This study was reported on a novel process for fatty acid ethyl esters preparation by transesterification and esterification from renewable low-cost feedstock camellia oil soapstocks and friendly acyl acceptor diethyl carbonate. The main components of product were 83.9% ethyl oleate, 8.9% ethyl palmitate, 4.7% ethyl linoleate and 2.1% ethyl stearate, which could be used as eco-friendly renewable resources or additives of industrial solvent and fossil fuel. The effects of molar ratio of diethyl carbonate to soapstocks oil, lipases, organic solvent, reaction temperature and time were investigated, and process conditions were optimized. The yield was up to 98.4% in solvent-free system with molar ratio of diethyl carbonate to soapstocks oil 3:1 and 5% Novozym 435 (based on the weight of soapstocks oil) at 50 °C and 180 rpm for 24 h. Moreover, there was no obvious loss in the yield after lipases were reused for 10 batches without treatment under optimized conditions.


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